(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one
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Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, EC number, and InChI key .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reagents, products, and conditions of the reaction .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Target of Action
The primary targets of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one are Mycobacterium tuberculosis H37Rv strains . These strains are the causative agents of tuberculosis, a serious threat to human health worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its growth inhibition
Result of Action
The compound exhibits significant in vitro anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis H37Rv strains . It also shows good antifungal activity against Candida albicans . These results suggest that the compound could serve as a lead for the development of novel synthetic compounds with enhanced anti-TB and antifungal activity .
Safety and Hazards
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSEZGWDUKPDJ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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